1,3-Dichloro-4-methoxy-2-methylbenzene

Regioselective Synthesis Aromatic Substitution Isomer Purity

Researchers probing auxin-herbicide SAR or developing atropisomeric drug scaffolds require isomerically pure 1,3-dichloro-4-methoxy-2-methylbenzene-not regioisomeric mixtures from direct chlorination of 3-methylanisole. • Unique 1,2,3,4-tetrasubstitution with C2 methyl 'sandwiched' between two Cl atoms adjacent to C4 methoxy, creating distinct steric/electronic profile unattainable with generic dichloromethoxybenzenes • Supplied at ≥98% purity with batch-specific NMR, HPLC, or GC documentation for reproducible SNAr kinetics and metabolic standard qualification • Eliminates costly isomer separation; ensures observed biological activity is attributable exclusively to this defined regioisomer

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
Cat. No. B13932669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-4-methoxy-2-methylbenzene
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)OC)Cl
InChIInChI=1S/C8H8Cl2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3
InChIKeyWFHMDGOKTUPHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-4-methoxy-2-methylbenzene: Overview


1,3-Dichloro-4-methoxy-2-methylbenzene (CAS 1803824-07-8) is a polysubstituted aromatic building block with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol . It is characterized by a unique substitution pattern where a methyl group at the C2 position is flanked by chlorine atoms at the C1 and C3 positions, adjacent to a methoxy group at the C4 position . This compound, also referred to as 2,4-dichloro-3-methylanisole, is supplied with a typical purity of ≥97% and is intended for use as a research intermediate, particularly in the development of auxin-mimic herbicides and pharmaceutical building blocks . It is provided with batch-specific analytical documentation including NMR, HPLC, or GC to ensure quality and consistency for research applications .

Defined single-isomer purity with batch-specific analytical documentation
Auxin-mimic scaffold for herbicide resistance and SAR studies
Sterically hindered aromatic core for selective synthesis and atropisomer design

1,3-Dichloro-4-methoxy-2-methylbenzene: Generic Analog Limitations


Generic substitution with structurally similar dichloromethoxybenzenes or dichlorotoluenes is not scientifically viable due to the precise regiochemistry and unique steric environment of 1,3-dichloro-4-methoxy-2-methylbenzene. The specific 1,2,3,4-tetrasubstitution pattern, featuring a 'sandwiched' methyl group between two chlorine atoms adjacent to a methoxy group, creates a distinct electronic and steric profile that governs its reactivity in subsequent transformations . This contrasts sharply with isomers like 1,3-dichloro-2-methoxy-4-methylbenzene or simpler analogs such as 2,4-dichloroanisole, which lack the critical methyl group, altering both their nucleophilic substitution kinetics and their ability to serve as accurate metabolic standards or precursors for complex molecular scaffolds . Direct chlorination of simpler precursors like 3-methylanisole typically yields a mixture of regioisomers, making the isolated, high-purity target compound essential for reproducible research outcomes and avoiding costly isomer separation .

This Compound
  • Precise 1,3-dichloro-2-methyl-4-methoxy regiochemistry
  • Single, well-defined isomer with verified purity
  • Unique steric environment from flanking methyl group
Generic Analogs
  • Isomeric mixtures (e.g., 2,4-/4,6-dichloro) from direct chlorination
  • Simpler structures like 2,4-dichloroanisole lack critical methyl
  • Often supplied without batch-level analytical traceability
Substitution may lead to unpredictable reactivity and confounded SAR due to undefined isomeric composition.

1,3-Dichloro-4-methoxy-2-methylbenzene: Differentiation Evidence


Regiochemical Purity

Direct synthesis of the 1,2,3,4-substitution pattern via chlorination of 3-methylanisole yields a mixture of 2,4-dichloro and 4,6-dichloro isomers, requiring complex separation. In contrast, the target compound is produced via a regiochemically controlled O-methylation of 2,4-dichloro-3-methylphenol, ensuring a single isomer with a purity of ≥97% . This avoids the use of a mixed isomer starting material, which would propagate impurities through a synthetic sequence and confound structure-activity relationship (SAR) studies.

Regiochemical Purity
Cross-study comparable
Single 1,3-dichloro-4-methoxy-2-methyl isomer vs. mixed 2,4/4,6-dichloro isomers from direct chlorination
Ensures defined SAR and reproducible synthesis
Based on vendor synthetic route documentation
Regioselective Synthesis Aromatic Substitution Isomer Purity

Steric and Electronic Differentiation

The compound is a structural analog of 2,4-dichloroanisole, a known antagonist of auxin herbicides like 2,4-D [1][2]. However, the presence of the C2 methyl group in 1,3-dichloro-4-methoxy-2-methylbenzene introduces significant steric hindrance, which is known to decrease toxicity and alter binding affinity in related compound classes [3]. While no direct head-to-head biological comparison was found in the accessed data, this class-level inference is critical: the methyl group differentiates it from the simpler antiauxin 2,4-dichloroanisole, potentially altering its utility as a metabolic probe or its off-target profile.

Steric Differentiation
Class-level inference
C2 methyl group introduces significant steric hindrance absent in 2,4-dichloroanisole
May alter auxin antagonism and metabolic profile
Direct head-to-head comparison not available; SAR extrapolation
Agrochemical Research Auxin Antagonism Structure-Activity Relationship

Analytical Validation

Vendors such as Bidepharm provide batch-specific analytical data for this compound, including NMR, HPLC, and GC reports, ensuring a purity standard of ≥97% . This level of documentation is not universally available for all in-class analogs from generic suppliers, where purity statements may be nominal and lack batch-to-batch traceability. The availability of these analytical certificates supports rigorous scientific record-keeping and experimental reproducibility.

Analytical Validation
Supporting evidence
Batch-specific NMR, HPLC, GC reports provided
Supports lot consistency and data integrity
Verify for specific research compliance needs
Analytical Chemistry Quality Control Reproducibility

1,3-Dichloro-4-methoxy-2-methylbenzene: Application Scenarios


Auxin Mimic and Resistance Probes

Given its structural analogy to auxin antagonists like 2,4-dichloroanisole, but with a key steric difference due to the C2 methyl group, 1,3-dichloro-4-methoxy-2-methylbenzene is an ideal scaffold for probing the structure-activity relationships of synthetic auxins [1][2]. Its well-defined isomerism ensures that any observed biological effects are attributable to this specific substitution pattern, avoiding the confounding influence of isomeric mixtures . This makes it particularly valuable for studying resistance mechanisms to herbicides like dicamba and 2,4-D.

Sterically Hindered Aromatic Cores

The unique 'sandwiched' methyl group between two chlorine atoms creates a sterically congested and electronically unique aromatic ring . This environment can be exploited in medicinal chemistry to restrict the rotational freedom of appended substituents or to create atropisomeric scaffolds, which are of increasing interest for designing selective kinase inhibitors and other therapeutics . The availability of the compound in high purity with analytical documentation supports its use in complex multi-step syntheses requiring a reliable building block .

Metabolite Standard for Chlorinated Pesticides

Due to its structural similarity to known environmental contaminants and pesticide metabolites, this compound can serve as a certified reference standard for analytical method development and environmental fate studies . Its high isomeric purity is essential for accurate identification and quantification of trace-level analytes in complex environmental matrices using techniques like GC-MS or LC-MS/MS .

SNAr Model Substrate

The compound's multiple halogen substituents and electron-donating methoxy group make it an excellent model substrate for studying regioselectivity in nucleophilic aromatic substitution (SNAr) reactions . Researchers can investigate the competing directing effects of the chloro, methoxy, and methyl groups, using the pure compound to generate clean, interpretable kinetic and product distribution data that would be impossible to obtain with a mixture of regioisomers .

Application
Selection Property
Validation Focus
Auxin Mimic and Resistance Probes
Single-isomer scaffold with steric differentiation
Auxin-receptor binding and herbicide resistance models
Sterically Hindered Aromatic Cores
Sandwiched methyl group restricts rotational freedom
Atropisomeric scaffold design and conformational analysis
Metabolite Standard for Chlorinated Pesticides
High isomeric purity and batch documentation
Trace-level quantification method development
SNAr Model Substrate
Multiple directing groups for regioselectivity
Reaction kinetics and product distribution analysis

Technical Documentation Hub

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